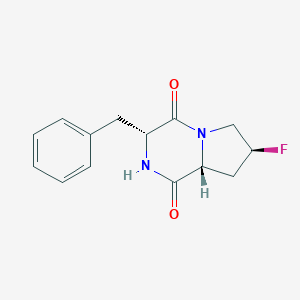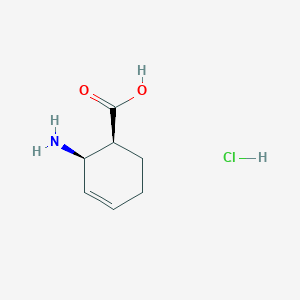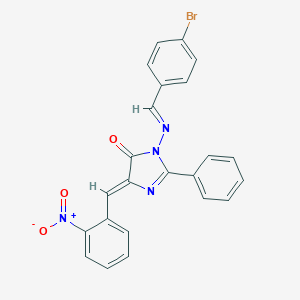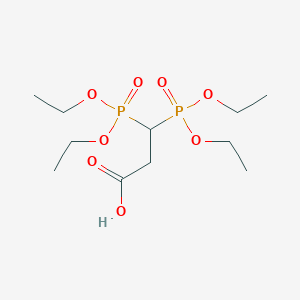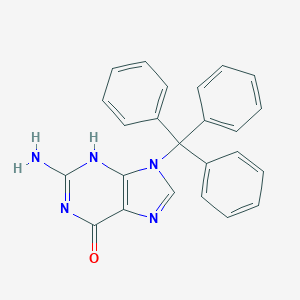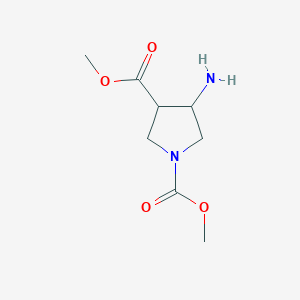
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate (DMAPDC) is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMAPDC has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as esterification, amidation, and acylation. This compound is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, this compound is used as a chiral auxiliary in asymmetric synthesis reactions, where it helps to control the stereochemistry of the product.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is based on its ability to act as a nucleophile and a base. In organic synthesis reactions, this compound acts as a catalyst by coordinating with the carbonyl group of the substrate and facilitating the formation of an intermediate. This compound also acts as a base by accepting a proton from the substrate, thereby facilitating the reaction.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to have antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has several advantages as a catalyst in organic synthesis reactions. It is relatively inexpensive, stable, and easy to handle. This compound is also highly selective, meaning that it can catalyze specific reactions without interfering with other reactions. However, this compound has some limitations as a catalyst. It can be toxic to some organisms, and it may not be effective in certain reaction conditions.
Direcciones Futuras
There are several future directions for research on Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another area of interest is the study of the mechanism of action of this compound in organic synthesis reactions. Additionally, there is potential for the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, further research is needed to investigate the potential toxicity of this compound and its effects on the environment.
Métodos De Síntesis
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate can be synthesized by the reaction of dimethyl malonate with 4-aminopyrrolidine in the presence of a catalyst such as triethylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
149429-34-5 |
|---|---|
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
dimethyl 4-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)5-3-10(4-6(5)9)8(12)14-2/h5-6H,3-4,9H2,1-2H3 |
Clave InChI |
JTIBPMMZXWMLAV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CN(CC1N)C(=O)OC |
SMILES canónico |
COC(=O)C1CN(CC1N)C(=O)OC |
Sinónimos |
1,3-Pyrrolidinedicarboxylicacid,4-amino-,dimethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)


